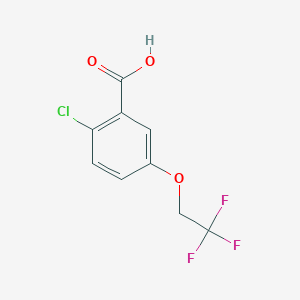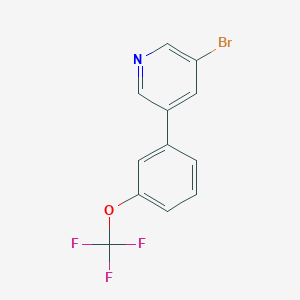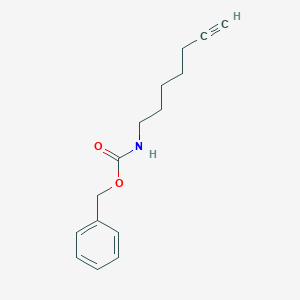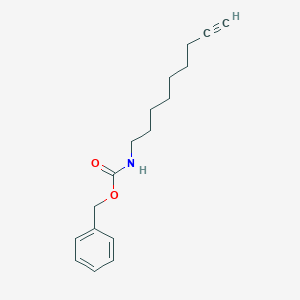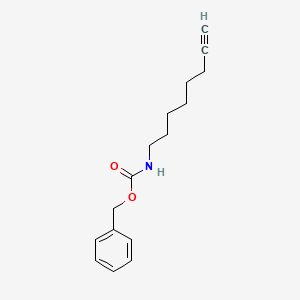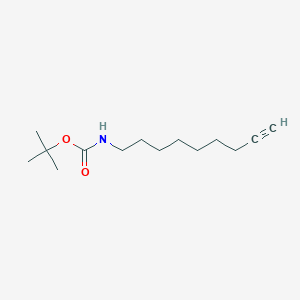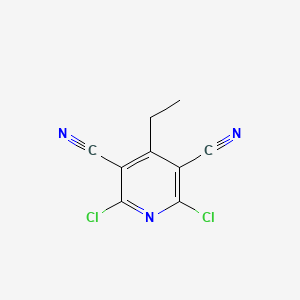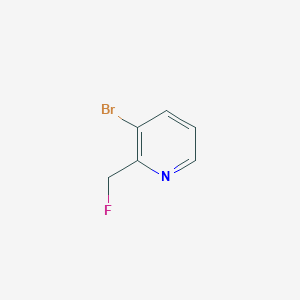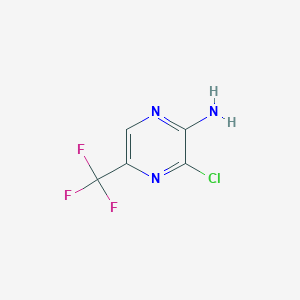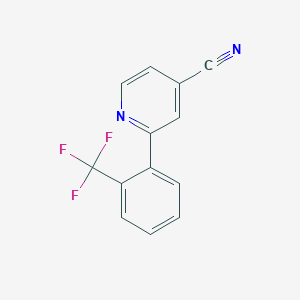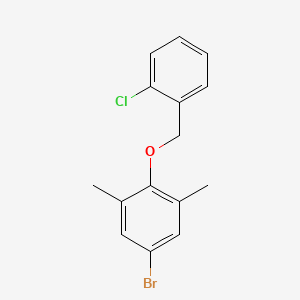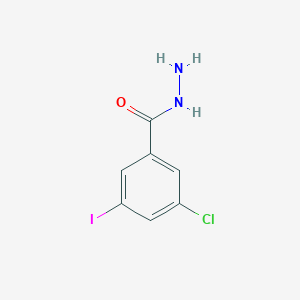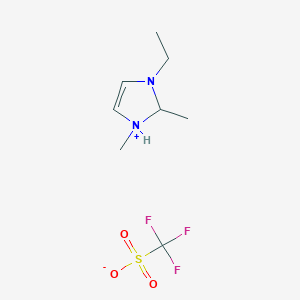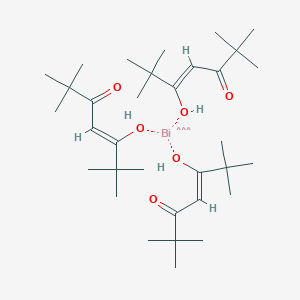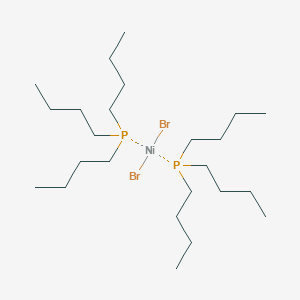
trans-Bis(tri-n-butylphosphine)nickel(II) bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Bis(tri-n-butylphosphine)nickel(II) bromide: is an organometallic compound with the chemical formula C24H54Br2NiP2. It is a coordination complex where nickel is bonded to two tri-n-butylphosphine ligands and two bromide ions. This compound is known for its role in catalysis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(tri-n-butylphosphine)nickel(II) bromide typically involves the reaction of nickel(II) bromide with tri-n-butylphosphine in an inert atmosphere. The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: trans-Bis(tri-n-butylphosphine)nickel(II) bromide can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: It can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various ligands such as phosphines, amines, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
科学的研究の応用
Chemistry: trans-Bis(tri-n-butylphosphine)nickel(II) bromide is widely used as a catalyst in various organic synthesis reactions. It is particularly effective in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules can indirectly contribute to pharmaceutical research and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its catalytic properties make it valuable for large-scale chemical manufacturing processes.
作用機序
The mechanism by which trans-Bis(tri-n-butylphosphine)nickel(II) bromide exerts its effects involves the coordination of the nickel center with the tri-n-butylphosphine ligands and bromide ions. This coordination creates an active catalytic site that can facilitate various chemical transformations. The nickel center can undergo changes in oxidation state, allowing it to participate in redox reactions and form new bonds with other molecules.
類似化合物との比較
- trans-Bis(triethylphosphine)nickel(II) bromide
- trans-Bis(triphenylphosphine)nickel(II) bromide
- Dibromobis(tributylphosphine)nickel(II)
Comparison: While these compounds share a similar nickel-phosphine-bromide structure, their reactivity and applications can vary based on the specific phosphine ligands attached to the nickel center. For example, trans-Bis(tri-n-butylphosphine)nickel(II) bromide may exhibit different solubility, stability, and catalytic properties compared to its triethylphosphine or triphenylphosphine counterparts. The choice of ligand can influence the compound’s effectiveness in specific reactions and its suitability for various applications.
特性
IUPAC Name |
dibromonickel;tributylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYDBOXJQOUJY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Br2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
